Cinnamyl cinnamate

Übersicht

Beschreibung

Cinnamyl cinnamate is an organic compound with the molecular formula C₁₈H₁₆O₂. It is an ester formed from cinnamic acid and cinnamyl alcohol. This compound is known for its pleasant fragrance and is often used in the flavor and fragrance industry. It is also found in natural sources such as propolis, a resinous mixture produced by honeybees.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cinnamyl cinnamate can be synthesized through several methods. One common method involves the reaction of cinnamoyl chloride with cinnamyl alcohol in the presence of a base. This reaction typically occurs under mild conditions and yields high purity this compound . Another method involves the use of phosphorane, which reacts with benzaldehydes to produce cinnamyl cinnamates in high yields .

Industrial Production Methods: In industrial settings, this compound is often produced through the esterification of cinnamic acid with cinnamyl alcohol. This process can be catalyzed by acids or bases and is typically carried out at elevated temperatures to increase the reaction rate and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Cinnamyl cinnamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce cinnamic acid and cinnamaldehyde.

Reduction: Reduction reactions can convert it to cinnamyl alcohol and other derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with this compound under basic or acidic conditions.

Major Products:

Oxidation: Cinnamic acid, cinnamaldehyde.

Reduction: Cinnamyl alcohol.

Substitution: Various cinnamate esters and amides.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

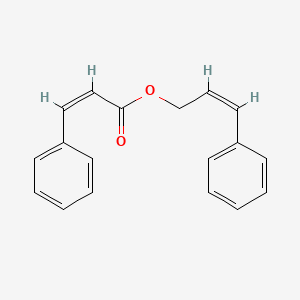

Cinnamyl cinnamate is an ester formed from cinnamic acid and cinnamyl alcohol. Its chemical structure can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 256.29 g/mol

The compound exhibits a pleasant aroma, making it valuable in the fragrance industry, and possesses various biological activities that contribute to its utility in medicinal applications.

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic properties, particularly in the following areas:

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance:

- A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 125 µg/mL and 250 µg/mL, respectively .

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. In vitro studies showed that it significantly reduced the expression of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides . This suggests its potential as an anti-inflammatory agent in treating conditions like arthritis.

Antioxidant Properties

This compound has demonstrated antioxidant activity, which is crucial for preventing oxidative stress-related diseases. A study reported that it scavenged free radicals effectively, contributing to its protective effects against cellular damage .

Cosmetic Applications

Due to its pleasant fragrance and skin-beneficial properties, this compound is widely used in cosmetic formulations:

- Fragrance : It is commonly included in perfumes and scented products due to its aromatic profile.

- Skin Care : this compound has been found to enhance skin hydration and elasticity, making it a popular ingredient in moisturizers .

Material Science Applications

Recent advancements have explored the use of this compound in developing biobased materials:

Photocrosslinkable Polymers

This compound can serve as a photocrosslinking agent in polymer chemistry. Under UV light exposure, it undergoes crosslinking reactions that enhance the mechanical properties of materials while promoting sustainability . This application is particularly relevant in creating biodegradable plastics.

Nanoparticle Formulations

Research has shown that incorporating this compound into nanoparticle formulations can improve stability and bioavailability of active compounds. For example, nanoemulsions containing this compound exhibited enhanced larvicidal activity against Aedes aegypti larvae .

Safety Assessments

Safety evaluations are crucial for determining the viability of using this compound in consumer products:

- A comprehensive safety assessment indicated that this compound is not mutagenic or clastogenic under standard test conditions . This reinforces its suitability for use in cosmetics and pharmaceuticals.

Case Studies

Several case studies illustrate the applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Properties | Pharmaceutical | Effective against S. aureus (MIC: 125 µg/mL) |

| Anti-inflammatory Mechanism Study | Pharmaceutical | Reduced pro-inflammatory cytokines in macrophages |

| Biobased Material Development | Material Science | Enhanced mechanical properties through photocrosslinking |

Wirkmechanismus

The mechanism of action of cinnamyl cinnamate involves its interaction with cellular components. For instance, it has been shown to interact with ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death . In bacteria, it can inhibit key enzymes involved in cell wall synthesis and energy metabolism, thereby exerting its antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

- Cinnamic acid

- Cinnamyl alcohol

- Cinnamaldehyde

- Methyl cinnamate

- Ethyl cinnamate

Biologische Aktivität

Cinnamyl cinnamate is an organic compound derived from cinnamic acid, known for its diverse biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound (CC) is an ester formed from cinnamic acid and cinnamyl alcohol. Its chemical formula is . The compound exhibits a pleasant aroma, making it useful in the flavoring and fragrance industries. It also possesses various biological activities that are the focus of current research.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens, including bacteria and fungi.

Antibacterial Activity

Recent studies have assessed the antibacterial efficacy of CC and its derivatives. For instance, a study synthesized several cinnamate derivatives and evaluated their minimum inhibitory concentration (MIC) against various bacterial strains:

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| This compound | 550.96 | Staphylococcus aureus |

| Benzyl cinnamate | 537.81 | Staphylococcus epidermidis |

| Decyl cinnamate | 550.96 | Pseudomonas aeruginosa |

These results indicate that CC exhibits potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antifungal Activity

In addition to its antibacterial properties, CC has shown antifungal activity. A study reported the following MIC values for various fungal strains:

| Compound | MIC (µM) | Target Fungi |

|---|---|---|

| This compound | 1832.62 | Candida albicans |

| Butyl cinnamate | 626.62 | Aspergillus flavus |

The interaction of CC with ergosterol in fungal cell membranes suggests a mechanism of action that disrupts cell integrity .

Case Studies and Research Findings

- Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial effects of CC alongside other derivatives, confirming its potential as a natural preservative in food products due to its ability to inhibit microbial growth effectively .

- Pharmacokinetics : Research indicates that CC undergoes rapid hydrolysis in vivo, leading to the formation of biologically active metabolites. This property enhances its therapeutic potential by ensuring effective bioavailability upon administration .

- Larvicidal Activity : Recent investigations into the larvicidal properties of CC showed promising results against mosquito larvae, indicating its potential use in pest control strategies .

Eigenschaften

IUPAC Name |

[(E)-3-phenylprop-2-enyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-14H,15H2/b12-7+,14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBWNECTZUOWID-MZXMXVKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/COC(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or colourless crystals, mild, balsamic, floral odour | |

| Record name | Cinnamyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/698/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, moderately soluble (in ethanol) | |

| Record name | Cinnamyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/698/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

n/a | |

| Record name | Cinnamyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/698/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

122-69-0, 40918-97-6 | |

| Record name | Cinnamyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040918976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-phenyl-, 3-phenyl-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnamyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1438569N2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While not extensively studied, one study identified cinnamyl cinnamate as a potential contributor to the anti-inflammatory activity observed in extracts of Dioscorea alata tuber. These extracts demonstrated downregulation of pro-inflammatory signals, including nitric oxide, TNF-α, COX-1, COX-2, and PGE2 []. Further research is needed to confirm the direct anti-inflammatory effects of isolated this compound and its underlying mechanisms.

ANone: The molecular formula of this compound is C18H16O2, and its molecular weight is 264.32 g/mol.

A: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry), has been used to characterize this compound. For instance, 2D NMR and ESI-MS/MS techniques were employed to confirm the structure of a new (E,Z)-cinnamyl cinnamate isomer isolated from Honduran propolis [].

A: Yes, this compound has been successfully synthesized through a multi-enzyme cascade reaction using cinnamyl aldehyde as a starting material [, , ]. This process involves a three-enzyme system with integrated cofactor regeneration and in situ intermediate separation, demonstrating the potential for biocatalytic production of this valuable compound.

A: Yes, computational methods like Structure-Based Virtual Screening (SBVS) and Induced Fit Docking (IFD) have been employed to investigate this compound's potential as a kinase inhibitor []. These studies used X-ray crystal structures of protein kinases and a chemoinformatics database to predict binding affinities and potential multi-target activity.

A: While limited information is available specifically on this compound, structural modifications of related compounds, like cinnamic acid derivatives, are known to impact their biological activities []. Further research is needed to understand how specific modifications to the this compound structure influence its activity, potency, and selectivity towards various targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.